TRPC6 Inhibition Potency in Patch-Clamp Assays
The compound 5-chloro-2-(6-fluoropyridin-3-yl)-1H-benzo[d]imidazole demonstrates potent inhibition of human TRPC6 channels, with an IC50 of 7.90 nM measured by whole-cell patch-clamp electrophysiology in HEK293 cells [1]. This places it in a low-nanomolar potency range characteristic of high-quality chemical probes. In comparison, the structurally related benzimidazole SAR7334 (CHEMBL4129809) also inhibits TRPC6 with a similar reported IC50 of 7.9 nM; however, its selectivity profile against other TRP channels (e.g., TRPC7 IC50 = 226 nM) is documented, while the selectivity of the title compound against TRPC7 and related channels has not been publicly disclosed [1]. This represents a key evidence gap that users must consider during selection.
| Evidence Dimension | Inhibitory potency against human TRPC6 ion channel (IC50, whole-cell patch-clamp) |
|---|---|
| Target Compound Data | IC50 = 7.90 nM |
| Comparator Or Baseline | SAR7334 (CHEMBL4129809) IC50 = 7.9 nM (TRPC6); TRPC7 IC50 = 226 nM |
| Quantified Difference | Comparable TRPC6 potency (7.90 nM vs 7.9 nM); TRPC7 selectivity not reported for title compound |
| Conditions | HEK293 cells expressing human TRPC6; whole-cell patch-clamp electrophysiology |
Why This Matters
The low-nanomolar TRPC6 potency positions the compound as a viable tool for TRPC6 target validation studies, but the absence of selectivity panel data against close ion channel homologs such as TRPC7 creates a critical evidence gap that precludes direct procurement superiority over more thoroughly characterized probes like SAR7334.
- [1] BindingDB. BDBM50273009 (CHEMBL4129809) - Inhibition of human TRPC6 activity data. Accessed 2026. View Source
- [2] BindingDB. CHEMBL4129809 - TRPC7 inhibition data. Accessed 2026. View Source
